

Application Notes and Protocols: Ring-Opening Reactions of N-Activated Azetidine-3-carbonitrile

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Compound of Interest

Compound Name: Azetidine-3-carbonitrile

Cat. No.: B1291615

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of N-activated **azetidine-3-carbonitrile**, a valuable synthetic intermediate in medicinal chemistry. The inherent ring strain of the four-membered azetidine ring, combined with the electronic effects of the N-activating group and the C3-nitrile substituent, allows for regioselective ring-opening with a variety of nucleophiles. This methodology provides a powerful tool for the synthesis of diverse, highly functionalized acyclic compounds, particularly substituted β -amino acids and their derivatives, which are of significant interest in drug discovery.^{[1][2]}

Introduction

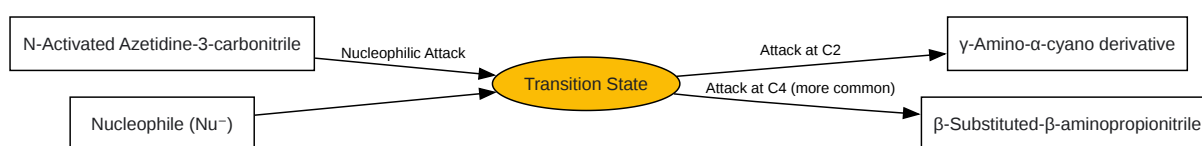
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and biological properties.^[3] The ring strain of azetidines makes them susceptible to ring-opening reactions, providing a pathway to 1,3-difunctionalized acyclic amines.^[2] However, the azetidine ring is generally more stable than the analogous three-membered aziridine ring, often requiring activation of the nitrogen atom to facilitate nucleophilic attack.^{[2][4]}

N-activation, typically through the installation of electron-withdrawing groups such as sulfonyl, acyl, or carbamoyl moieties, enhances the electrophilicity of the ring carbons, promoting nucleophilic ring-opening. The presence of a carbonitrile group at the C3-position further influences the regioselectivity of these reactions due to its electron-withdrawing nature.^[5] This

allows for the controlled synthesis of a variety of complex nitrogen-containing molecules from a common azetidine precursor.

General Reaction Pathway

The general pathway for the nucleophilic ring-opening of N-activated **azetidine-3-carbonitrile** involves the attack of a nucleophile at one of the ring carbons adjacent to the nitrogen atom (C2 or C4), leading to the cleavage of a C-N bond. The regioselectivity of the attack is influenced by steric and electronic factors of the N-activating group, the substituents on the ring, and the nature of the nucleophile.



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Caption: General reaction pathway for the nucleophilic ring-opening of N-activated **azetidine-3-carbonitrile**.

Data Presentation: Ring-Opening Reactions with Various Nucleophiles

The following table summarizes the outcomes of ring-opening reactions of N-activated **azetidine-3-carbonitrile** with different nucleophiles. Due to the limited direct examples in the literature for **azetidine-3-carbonitrile**, analogous reactions with other substituted azetidines are included to illustrate the potential scope.

N-Activating Group	Nucleophile	Solvent	Catalyst / Additive	Temperature (°C)	Time (h)	Product Structure	Yield (%)	Reference
Tosyl (Ts)	Thiophenol	CH ₂ Cl ₂	Yb(OTf) ₃ (5 mol%)	RT	12	3-Amino-3-(phenylthio)propyl cyanide	85	[6]
Boc	NaN ₃	DMF	-	80	24	3-Azido-1-(tert-butoxycarbonyl)azetidine-3-carbonitrile	-	-
Benzoyl (Bz)	HBr	Acetic Acid	-	100	2	3-Bromo-1-benzamido-2-cyanopropane	-	-
Tosyl (Ts)	Indole	CH ₂ Cl ₂	Yb(OTf) ₃ (5 mol%)	RT	12	3-(Indol-3-yl)-3-(tosylamino)propanenitrile	78	[6]

Note: The product structures and yields are illustrative and based on reactions with similarly substituted azetidines. Specific data for **azetidine-3-carbonitrile** may vary.

Experimental Protocols

The following are representative protocols for the ring-opening of N-activated azetidines. These should be adapted for **azetidine-3-carbonitrile** based on preliminary small-scale experiments.

Protocol 1: Ytterbium Triflate-Catalyzed Ring-Opening with an Arene Nucleophile

This protocol is adapted from the ring-opening of N-tosyl-2-phenylazetidine with arenes.

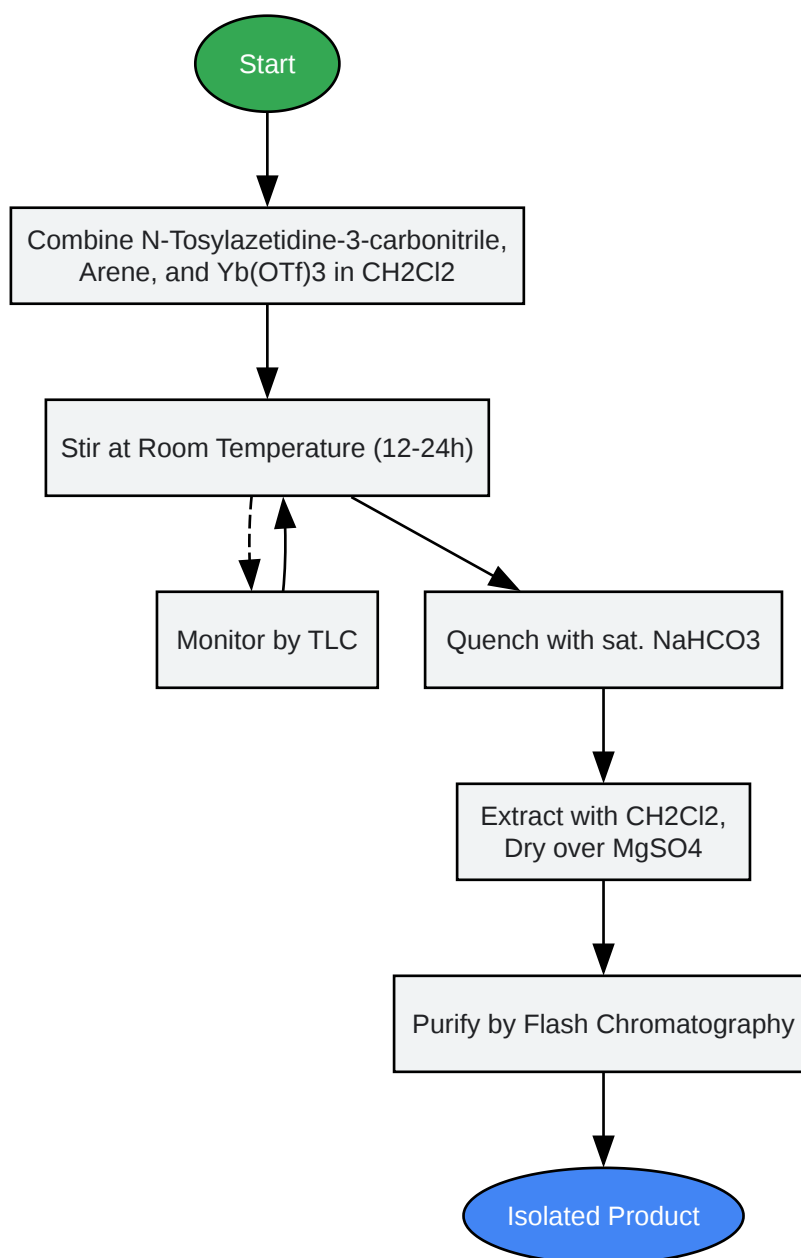
Materials:

- N-Tosyl**azetidine-3-carbonitrile**
- Arene (e.g., indole, benzene)
- Ytterbium (III) triflate ($\text{Yb}(\text{OTf})_3$)
- Dichloromethane (CH_2Cl_2), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for workup and purification

Procedure:

- To a solution of N-tosyl**azetidine-3-carbonitrile** (1.0 mmol) and the arene (2.0 mmol) in anhydrous CH_2Cl_2 (10 mL) under a nitrogen atmosphere, add $\text{Yb}(\text{OTf})_3$ (0.05 mmol, 5 mol%).

- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO_3 (10 mL).
- Separate the organic layer, and extract the aqueous layer with CH_2Cl_2 (2 x 10 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.



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Caption: Experimental workflow for the Yb(OTf)₃-catalyzed ring-opening of N-tosylazetidine-3-carbonitrile.

Protocol 2: Acid-Mediated Intramolecular Ring-Opening

This protocol describes a potential acid-mediated intramolecular ring-opening, which has been observed in N-substituted azetidines with pendant nucleophiles.^[7]

Materials:

- N-Substituted azetidine with a pendant nucleophilic group (e.g., an amide)
- Acid (e.g., trifluoroacetic acid, hydrochloric acid)
- Solvent (e.g., dichloromethane, water)
- Standard glassware for reaction and workup

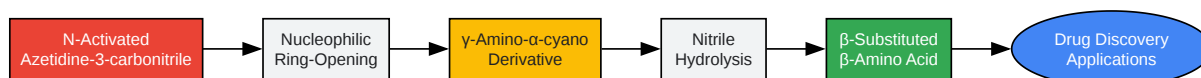
Procedure:

- Dissolve the N-substituted azetidine (1.0 mmol) in the chosen solvent (10 mL).
- Add the acid (e.g., 2-5 equivalents) to the solution.
- Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor by TLC or LC-MS.
- Once the starting material is consumed, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
- Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purify the product by chromatography or crystallization.

Applications in Drug Development

The ring-opened products of N-activated **azetidine-3-carbonitrile** are valuable scaffolds in drug discovery. The resulting γ -amino- α -cyano compounds can be readily converted to β -substituted- β -amino acids, which are important pharmacophores.^[1] These non-proteinogenic amino acids can be incorporated into peptides to enhance their metabolic stability and biological activity.^[1]

Furthermore, the diverse functionalities that can be introduced through the ring-opening reaction allow for the generation of libraries of compounds for screening against various biological targets. For example, substituted β -amino acids have shown potential as inhibitors of GABA transporters.^[8]



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Caption: Logical flow from N-activated **azetidine-3-carbonitrile** to drug discovery applications.

Conclusion

The ring-opening of N-activated **azetidine-3-carbonitrile** represents a versatile and powerful strategy for the synthesis of complex and biologically relevant molecules. The ability to introduce a wide range of nucleophiles in a regioselective manner provides access to a diverse chemical space. The protocols and data presented herein serve as a guide for researchers to explore and exploit this valuable synthetic methodology in their drug discovery and development efforts. Further investigation into the scope and limitations of these reactions with **azetidine-3-carbonitrile** itself is warranted to fully unlock its synthetic potential.

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